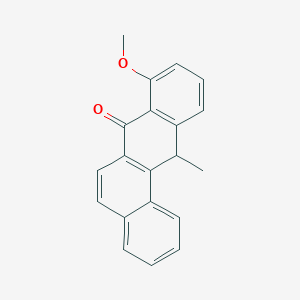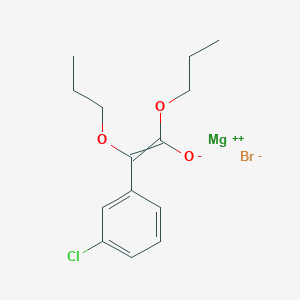![molecular formula C21H15Cl2N B14553519 2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine CAS No. 61973-89-5](/img/structure/B14553519.png)
2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 4-chlorophenyl groups attached to the 2 and 6 positions of the pyridine ring via ethenyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of 2,6-dibromopyridine with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the efficiency and yield of the reaction. The choice of solvents and catalysts may vary based on cost and availability, but the fundamental reaction mechanism remains the same.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to interact with nucleic acids.
Medicine: Explored for its potential anticancer properties due to its ability to bind to specific receptors.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with nucleic acids and proteins. This interaction can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[2-(4-methylphenyl)ethenyl]pyridine
- 2,6-Bis[2-(4-fluorophenyl)ethenyl]pyridine
- 2,6-Bis[2-(4-bromophenyl)ethenyl]pyridine
Uniqueness
2,6-Bis[2-(4-chlorophenyl)ethenyl]pyridine is unique due to the presence of chlorine atoms in the phenyl groups, which can significantly influence its reactivity and interaction with other molecules.
Properties
CAS No. |
61973-89-5 |
|---|---|
Molecular Formula |
C21H15Cl2N |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2,6-bis[2-(4-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C21H15Cl2N/c22-18-10-4-16(5-11-18)8-14-20-2-1-3-21(24-20)15-9-17-6-12-19(23)13-7-17/h1-15H |
InChI Key |
VRAQQNXZEHMOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C=CC2=CC=C(C=C2)Cl)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-2-[(2-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14553466.png)
![2-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methyl]furan](/img/structure/B14553472.png)

![2,6-Bis[(3-chlorophenyl)methyl]phenol](/img/structure/B14553481.png)

![5-Bromo-1,2-dimethyl-1H-naphtho[1,2-D]imidazole](/img/structure/B14553488.png)
![3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14553489.png)



